Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate-protected pyrrolidine derivative featuring a 1-methylimidazole substituent. Its stereochemical configuration ((3S,4R)) and heterocyclic moiety make it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific spatial and electronic interactions. Though exact pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or central nervous system (CNS) drug development due to imidazole’s prevalence in bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-15-5-6-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCQHAJDHQUVOR-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=NC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diamine.
Imidazole Group Introduction: The imidazole group can be introduced via a condensation reaction with an aldehyde or ketone.
Tert-butyl Carbamate Attachment: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution can result in various alkylated derivatives.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The pyrrolidine ring may interact with receptors or other proteins, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
*Estimated based on structural components.
Key Observations:
Substituent Impact: The target’s 1-methylimidazole offers a compact, polar heterocycle, contrasting with pyrimidine (six-membered, two nitrogens) in , which may enhance hydrogen bonding. Quinazoline () and 3-fluorophenyl () substituents highlight the role of bulk and electronegativity in target selectivity, particularly for kinase inhibitors.
Synthetic Routes :
- All compounds employ Boc protection (e.g., di-tert-butyl dicarbonate ), ensuring amine stability. Coupling methods vary: imidazole/pyrimidine groups may require metal-catalyzed cross-coupling, while aryl groups (e.g., 2-methoxyphenyl) might involve Friedel-Crafts or Suzuki reactions.
Pharmacological Potential: The target’s imidazole aligns with CNS drug motifs (e.g., histamine receptors), whereas TRKA inhibitors () leverage fluorophenyl groups for halogen bonding. Quinazoline derivatives () are established in kinase inhibition (e.g., EGFR), suggesting the target could be optimized for similar pathways.
Physicochemical Properties :
- The Boc group universally enhances stability but increases lipophilicity. Polar substituents (e.g., imidazole) may improve aqueous solubility compared to aryl groups ().
Research Findings and Implications
- Structural Flexibility : The pyrrolidine-carbamate scaffold accommodates diverse substituents, enabling tailored interactions for specific targets. For example, replacing imidazole with pyrimidine () shifts electronic properties, impacting binding affinity.
- Kinase Inhibition : The TRKA inhibitor () demonstrates fluorine’s role in enhancing potency, a strategy applicable to the target compound by introducing halogens to the imidazole ring.
- Synthetic Challenges : Bulky groups (e.g., quinazoline in ) may complicate coupling reactions, necessitating optimized catalysts or protecting-group strategies.
Biological Activity
Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate, often referred to as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of M4, supported by relevant data tables and research findings.
Chemical Structure and Properties
M4 has a complex structure that includes a pyrrolidine ring and an imidazole moiety. Its chemical formula is CHNO, and it features a tert-butyl carbamate functional group. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.
Research indicates that M4 exhibits multiple mechanisms contributing to its neuroprotective effects:
- Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is critical in the formation of amyloid-beta plaques associated with AD. The IC for β-secretase inhibition is reported to be 15.4 nM, indicating potent activity .
- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, which can enhance cholinergic neurotransmission and potentially ameliorate cognitive deficits in AD .
- Amyloid Aggregation Prevention : M4 significantly inhibits amyloid-beta aggregation, achieving up to 85% inhibition at a concentration of 100 μM . This property is vital for preventing the neurotoxic effects of amyloid plaques.
In Vitro Studies
In vitro studies have demonstrated that M4 protects astrocytes from apoptosis induced by amyloid-beta (Aβ) exposure. Specifically, when astrocytes were treated with Aβ 1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% . This suggests that M4 may mitigate the cytotoxic effects of Aβ through its antioxidant properties and anti-inflammatory mechanisms.
In Vivo Studies
In vivo studies utilizing scopolamine-induced models of memory impairment in rats have shown that while M4 reduces Aβ levels, it does not achieve statistically significant improvements compared to established treatments like galantamine . This indicates that while M4 has promising properties, further optimization may be necessary for effective clinical application.
Data Summary
The following table summarizes key findings related to the biological activity of M4:
| Activity | Measurement | Value |
|---|---|---|
| β-secretase Inhibition | IC | 15.4 nM |
| Acetylcholinesterase Inhibition | Ki | 0.17 μM |
| Amyloid Aggregation Inhibition | % Inhibition | 85% at 100 μM |
| Astrocyte Cell Viability | % Viability | Improved from 43.78% to 62.98% with M4 |
Case Studies and Research Findings
- Protective Effects in Neurodegeneration : A study highlighted that M4 could reduce TNF-α levels and free radicals in astrocytes exposed to Aβ, showcasing its potential as a neuroprotective agent against inflammation-related damage in neurodegenerative diseases .
- Comparative Efficacy : Although M4 shows promise in vitro, its efficacy in vivo was less pronounced compared to traditional treatments like galantamine. This discrepancy emphasizes the need for further research into the pharmacokinetics and bioavailability of M4 within the central nervous system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
